molecular formula C5H5N3S B6266060 4-amino-2-methyl-1,3-thiazole-5-carbonitrile CAS No. 29422-48-8

4-amino-2-methyl-1,3-thiazole-5-carbonitrile

Cat. No.: B6266060
CAS No.: 29422-48-8
M. Wt: 139.2
InChI Key:
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Description

4-Amino-2-methyl-1,3-thiazole-5-carbonitrile is a heterocyclic compound containing both sulfur and nitrogen atoms within its structureIts molecular formula is C5H5N3S, and it has a molecular weight of 139.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-methyl-1,3-thiazole-5-carbonitrile typically involves the reaction of appropriate thioamide derivatives with nitriles under specific conditions. One common method includes the cyclization of 2-methylthioamide with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-methyl-1,3-thiazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-2-methyl-1,3-thiazole-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-2-methyl-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific derivative and application .

Comparison with Similar Compounds

  • 2-Amino-5-methylthiazole
  • 4-Amino-2-methyl-1,3-thiazole-5-carboxamide
  • 2-Methyl-4-nitrothiazole

Comparison: 4-Amino-2-methyl-1,3-thiazole-5-carbonitrile is unique due to its nitrile group, which imparts distinct reactivity and potential for further functionalization. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

29422-48-8

Molecular Formula

C5H5N3S

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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